3,6-dimethyl-5-ethyl-2(1H)-pyrazinone 3,6-dimethyl-5-ethyl-2(1H)-pyrazinone
Brand Name: Vulcanchem
CAS No.: 33216-89-6
VCID: VC18510941
InChI: InChI=1S/C8H12N2O/c1-4-7-5(2)10-8(11)6(3)9-7/h4H2,1-3H3,(H,10,11)
SMILES:
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol

3,6-dimethyl-5-ethyl-2(1H)-pyrazinone

CAS No.: 33216-89-6

Cat. No.: VC18510941

Molecular Formula: C8H12N2O

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

3,6-dimethyl-5-ethyl-2(1H)-pyrazinone - 33216-89-6

Specification

CAS No. 33216-89-6
Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
IUPAC Name 5-ethyl-3,6-dimethyl-1H-pyrazin-2-one
Standard InChI InChI=1S/C8H12N2O/c1-4-7-5(2)10-8(11)6(3)9-7/h4H2,1-3H3,(H,10,11)
Standard InChI Key RSYGJEQPLQQHBH-UHFFFAOYSA-N
Canonical SMILES CCC1=C(NC(=O)C(=N1)C)C

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Physical Properties

The molecular formula of 3,6-dimethyl-5-ethyl-2(1H)-pyrazinone is C₈H₁₂N₂O, with a molecular weight of 152.19 g/mol . Its CAS Registry Number is 33216-89-6, and it is classified under the IUPAC name 5-ethyl-3,6-dimethyl-1H-pyrazin-2-one . Key spectral data include:

PropertyDataSource
Mass Spectrum (MS)Molecular ion peak at m/z 152.1937 (M⁺)
¹H-NMRδ 4.10 (q, J=10 MHz, pyrazine-CH₂), 2.03 (s, CH₃), 1.23–1.26 (m, CH₃)
LogP1.04 (indicating moderate hydrophobicity)

The compound’s structure (Fig. 1) features a pyrazinone ring with substituents influencing its electronic and steric properties, making it distinct from simpler pyrazine derivatives .

Synthetic Methodologies

Chemical Synthesis via Minici Reaction

A patented method (CN105237486B) describes the synthesis of 3,6-dimethyl-5-ethyl-2(1H)-pyrazinone from 2,5-dimethylpyrazine using a Minici reaction under acidic and oxidative conditions :

  • Reagents: FeSO₄·7H₂O, H₂O₂, n-propanal, and H₂SO₄.

  • Conditions: Reaction at 50–60°C for 5–6 hours, followed by extraction with ethyl acetate and column chromatography.

  • Yield: 90.88% with 95.6% purity .

This method optimizes solvent and catalyst usage, reducing H₂O and H₂SO₄ volumes compared to earlier protocols (e.g., Org. Lett. 2014), enhancing cost-efficiency and scalability .

Chemoenzymatic Synthesis from L-Threonine

A 2021 study demonstrated a bacterial operon-mediated synthesis from L-threonine (L-Thr) :

  • Pathway:

    • L-Thr → 2-amino-3-ketobutyrate (via L-threonine 3-dehydrogenase).

    • Condensation of two aminoacetone molecules and one acetaldehyde yields the pyrazinone core.

  • Yield: 20.2% under optimized conditions (25°C, pH 7.0) .

This eco-friendly approach avoids harsh reagents but requires precise control of CoA concentrations to prevent byproduct formation .

Maillard Reaction in Food Chemistry

3,6-Dimethyl-5-ethyl-2(1H)-pyrazinone is identified as an asparagine-specific Maillard product formed from asparagine and monosaccharides during thermal processing :

  • Mechanism: Condensation of isoasparagine with α-dicarbonyls, followed by decarboxylation .

  • Significance: Imparts roasted, nutty flavors in foods like coffee and chocolate .

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: Reacts with KMnO₄ to form pyrazine N-oxides, altering electronic properties .

  • Reduction: LiAlH₄ reduces the carbonyl group to a hydroxyl, yielding dihydropyrazinones.

Substitution Reactions

The ethyl and methyl groups undergo nucleophilic substitution with alkyl halides or amines, enabling derivatization . For example:
C₈H₁₂N₂O + R-X → C₈H₁₁N₂OR\text{C₈H₁₂N₂O + R-X → C₈H₁₁N₂OR}
where R = alkyl/aryl groups .

Applications in Industry and Research

Flavor and Fragrance Industry

The compound’s roasty, nutty aroma makes it valuable in food flavorings and perfumes . Its threshold detection in air is <1 ppb, enhancing its potency as a flavor enhancer .

Agricultural Chemistry

Derivatives act as fungicides by inhibiting tubulin polymerization in phytopathogens .

Comparative Analysis with Analogues

CompoundSubstituentsKey DifferenceApplication
3,5-Dimethyl-6-ethyl-2(1H)-pyrazinone3-Me, 5-Me, 6-EtHigher thermal stabilityFlavor additives
5,6-Diethyl-2(1H)-pyrazinone5-Et, 6-EtEnhanced lipophilicityDrug intermediates
3,6-DimethylpyrazineNo carbonyl groupVolatile aroma compoundFood flavoring

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